![molecular formula C22H19NO6S B3532412 4-(benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate](/img/structure/B3532412.png)
4-(benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate
Overview
Description
4-(Benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate is a complex organic compound characterized by its benzylsulfonyl and nitrobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzylsulfonyl group and the nitrobenzoate group. These groups are then coupled together under specific reaction conditions, often requiring the use of strong bases or acids to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis reactions.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets can provide valuable insights into biological mechanisms.
Medicine: Potential medical applications of this compound include its use as a precursor for drug development. Its chemical properties may make it suitable for creating new pharmaceuticals with specific therapeutic effects.
Industry: In industry, this compound may be used in the production of specialty chemicals, coatings, or materials with unique properties.
Mechanism of Action
The mechanism by which 4-(benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Benzylsulfonyl)phenylboronic acid
4-(Benzylsulfonyl)benzoic acid
4-(Benzylsulfonyl)aniline
Uniqueness: 4-(Benzylsulfonyl)benzyl 4-methyl-3-nitrobenzoate is unique due to its combination of benzylsulfonyl and nitrobenzoate groups, which provide distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 4-methyl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-16-7-10-19(13-21(16)23(25)26)22(24)29-14-17-8-11-20(12-9-17)30(27,28)15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQOGDNYSMNBHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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